molecular formula C8H9FO2S B14220137 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene CAS No. 828270-64-0

1-Fluoro-2-(methanesulfonyl)-3-methylbenzene

Cat. No.: B14220137
CAS No.: 828270-64-0
M. Wt: 188.22 g/mol
InChI Key: KFSIEPKBEWIIAY-UHFFFAOYSA-N
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Description

1-Fluoro-2-(methanesulfonyl)-3-methylbenzene is an organic compound with the molecular formula C8H9FO2S This compound is characterized by a benzene ring substituted with a fluorine atom, a methanesulfonyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene typically involves the introduction of the fluorine and methanesulfonyl groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions or amines.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

1-Fluoro-2-(methanesulfonyl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can affect the compound’s behavior in chemical reactions and biological systems .

Comparison with Similar Compounds

    1-Fluoro-2-methylbenzene: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    1-Fluoro-4-methanesulfonyl-2-nitrobenzene:

Uniqueness: 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene is unique due to the presence of both the fluorine and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

828270-64-0

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

1-fluoro-3-methyl-2-methylsulfonylbenzene

InChI

InChI=1S/C8H9FO2S/c1-6-4-3-5-7(9)8(6)12(2,10)11/h3-5H,1-2H3

InChI Key

KFSIEPKBEWIIAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)C

Origin of Product

United States

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